molecular formula C18H14N2O3 B11615530 z-2-Benzamido-3-(3-indolyl)-2-propenoic acid

z-2-Benzamido-3-(3-indolyl)-2-propenoic acid

Cat. No.: B11615530
M. Wt: 306.3 g/mol
InChI Key: HVTVLGUFWNSGTG-YBEGLDIGSA-N
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Description

(2Z)-3-(1H-INDOL-3-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENOIC ACID is a complex organic compound that features an indole ring and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-INDOL-3-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with phenylformamide under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the (2Z) isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-INDOL-3-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring or the phenylformamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(2Z)-3-(1H-INDOL-3-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-INDOL-3-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylformamido group may also play a role in binding to specific proteins, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Phenylformamide: A simpler compound with the phenylformamido group.

Uniqueness

(2Z)-3-(1H-INDOL-3-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENOIC ACID is unique due to its combination of the indole ring and phenylformamido group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

(Z)-2-benzamido-3-(1H-indol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C18H14N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,19H,(H,20,21)(H,22,23)/b16-10-

InChI Key

HVTVLGUFWNSGTG-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CNC3=CC=CC=C32)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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